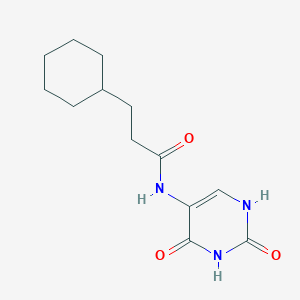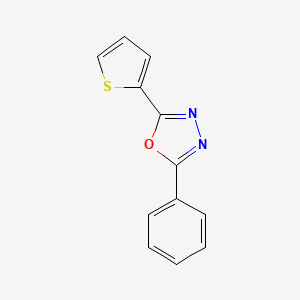![molecular formula C18H21ClN2O4S B5488670 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research due to its unique biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is known to act as a partial agonist of the 5-HT1A and 5-HT2A receptors. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been shown to inhibit the reuptake of serotonin, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been shown to increase heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is also relatively stable and can be stored for extended periods of time. However, 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several limitations for use in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can also be difficult to administer to animals due to its bitter taste.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One area of research is the development of more selective agonists and antagonists of the 5-HT1A and 5-HT2A receptors. Another area of research is the investigation of the potential therapeutic uses of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in the treatment of anxiety, depression, and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine and its effects on the central nervous system.
合成法
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-chlorophenyl)piperazine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine as a white crystalline solid with a melting point of 216-218 °C.
科学的研究の応用
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of serotonin receptors. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-17-8-7-14(13-18(17)25-2)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUUODIFFGWZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)


![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)
![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)

![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)